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molecular formula C6H5ClN2O2 B8401110 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No. B8401110
M. Wt: 172.57 g/mol
InChI Key: WRYBBJGCJLDTDI-UHFFFAOYSA-N
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Patent
US09382248B2

Procedure details

Aqueous ammonia (15 mL, 30% solution) was added to ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (1, 0.65 g, 3.2 mmol) at 0° C. and the reaction mixture was allowed to stir at room temperature for 16 h. The reaction mixture was concentrated under reduced pressure and the residue was triturated with diethyl ether, filtered and dried to afford 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxamide (2). Yield: 0.43 g, 75%; MS (ESI) m/z 173[M+1]+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[C:8](=[O:9])[NH:7][C:6]([C:10]([O:12]CC)=O)=[CH:5][CH:4]=1>>[Cl:2][C:3]1[C:8](=[O:9])[NH:7][C:6]([C:10]([NH2:1])=[O:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
0.65 g
Type
reactant
Smiles
ClC1=CC=C(NC1=O)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(NC1=O)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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